4-Bromo-2-ethoxyphenylhydrazine
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Overview
Description
4-Bromo-2-ethoxyphenylhydrazine is an organic compound that belongs to the class of phenylhydrazines It is characterized by the presence of a bromine atom at the 4-position and an ethoxy group at the 2-position on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-Bromo-2-ethoxyphenylhydrazine typically involves the following steps:
Diazotization Reaction: The starting material, an arylamine, undergoes diazotization to form a diazonium salt. This reaction is carried out by treating the arylamine with sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures (0-5°C).
Reduction Reaction: The diazonium salt is then reduced to form the hydrazine derivative.
Purification and Drying: The final product is purified through recrystallization or other purification techniques and then dried to obtain this compound in its pure form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The production cost is kept low by using cost-effective raw materials and efficient purification methods .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-ethoxyphenylhydrazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding azo compounds or other oxidized derivatives.
Reduction: Reduction reactions can further modify the hydrazine group, leading to the formation of amines or other reduced products.
Substitution: The bromine atom at the 4-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azo compounds, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
4-Bromo-2-ethoxyphenylhydrazine has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: This compound is used in the development of pharmaceuticals, particularly those targeting specific biological pathways.
Biological Research: It is employed in studies investigating the biological activity of hydrazine derivatives.
Industrial Applications: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-2-ethoxyphenylhydrazine involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with various biomolecules, leading to the inhibition or activation of specific pathways. For example, it may inhibit enzymes involved in metabolic processes or interact with receptors to modulate cellular signaling .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2,5-dimethoxyphenethylamine: A phenethylamine derivative with psychedelic effects.
4-Bromo-2-hydroxybenzaldehyde: An aromatic aldehyde used in organic synthesis.
4-Bromo-2,5-dimethoxyamphetamine: A psychoactive compound with stimulant properties
Uniqueness
4-Bromo-2-ethoxyphenylhydrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C8H11BrN2O |
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Molecular Weight |
231.09 g/mol |
IUPAC Name |
(4-bromo-2-ethoxyphenyl)hydrazine |
InChI |
InChI=1S/C8H11BrN2O/c1-2-12-8-5-6(9)3-4-7(8)11-10/h3-5,11H,2,10H2,1H3 |
InChI Key |
ZPWFKXCIZKCOGA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)Br)NN |
Origin of Product |
United States |
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